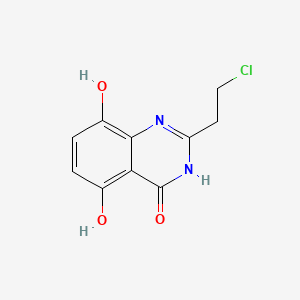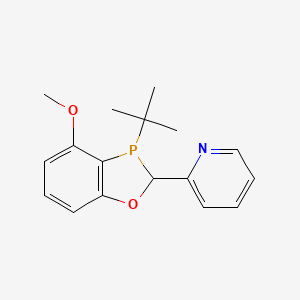
2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine is a complex organic compound that features a benzoxaphosphole ring fused with a pyridine ring
Métodos De Preparación
The synthesis of 2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxaphosphole core, followed by the introduction of the pyridine ring. Common reagents used in these reactions include tert-butyl chloride, methoxybenzene, and pyridine derivatives. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine can be compared with other similar compounds, such as:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its benzoxaphosphole core, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H20NO2P |
|---|---|
Peso molecular |
301.32 g/mol |
Nombre IUPAC |
2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine |
InChI |
InChI=1S/C17H20NO2P/c1-17(2,3)21-15-13(19-4)9-7-10-14(15)20-16(21)12-8-5-6-11-18-12/h5-11,16H,1-4H3 |
Clave InChI |
NFXZRUNTUSEVGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


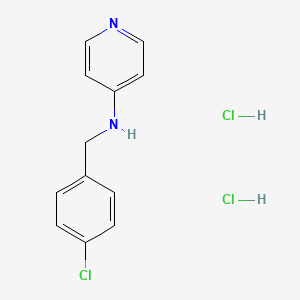
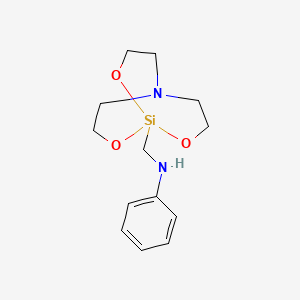
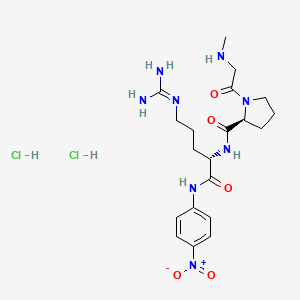


![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)

![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)
